2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

Catalog No.
S852450
CAS No.
1227600-97-6
M.F
C6H3F3INO
M. Wt
288.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

CAS Number

1227600-97-6

Product Name

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

IUPAC Name

4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H,11,12)

InChI Key

ZOEAMBBAILLAAC-UHFFFAOYSA-N

SMILES

C1=C(C=C(NC1=O)C(F)(F)F)I

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)I

It's important to note that this is speculative based on general chemical principles.

  • Chemical Database Resources: Some chemical databases like PubChem provide information on similar pyridine derivatives with research applications. Examining these analogs might offer clues for the potential uses of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine.

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring that includes a hydroxyl group, an iodine atom, and a trifluoromethyl group. This compound has the molecular formula C7H4F3INO and is notable for its unique combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and material science.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
  • Oxidation and Reduction: The hydroxyl and trifluoromethyl groups can be subjected to oxidation or reduction under specific conditions.

Common reagents for these reactions include sodium iodide for nucleophilic substitution and palladium catalysts for coupling reactions. The products formed depend on the specific conditions used in each reaction .

The biological activity of 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine is linked to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance its binding affinity due to increased hydrophobic interactions. Preliminary studies indicate potential applications in treating diseases where modulation of specific pathways is beneficial, although detailed pharmacological profiles are still under investigation .

Several synthetic routes have been developed for 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine:

  • Direct Halogenation: Starting from 2-hydroxy-6-(trifluoromethyl)pyridine, iodine can be introduced via electrophilic aromatic substitution.
  • Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoroacetic acid in the presence of catalysts.
  • One-Pot Syntheses: Recent methodologies involve one-pot reactions that integrate multiple steps into a single process, improving efficiency and yield .

The compound has several potential applications:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its unique structural features.
  • Agricultural Chemicals: Its biological activity suggests potential use as a pesticide or herbicide.
  • Material Science: The compound's properties may be exploited in the development of advanced materials with specific electronic or optical characteristics .

Interaction studies involving 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking simulations and enzyme inhibition assays to elucidate its mechanism of action. Initial results indicate that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting therapeutic potential .

Several compounds share structural similarities with 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
4-Iodo-2-methoxy-6-(trifluoromethyl)pyridineMethoxy group instead of hydroxyl0.75
4-Iodo-6-(trifluoromethyl)pyridin-3-amineAmino group at position 30.73
3-Amino-2-chloro-6-(trifluoromethyl)pyridineChlorine atom at position 20.73
2-Chloro-4-methyl-6-(trifluoromethyl)pyridineMethyl group at position 40.70

Uniqueness

The uniqueness of 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine lies in its combination of both hydroxyl and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical behavior and biological interactions compared to other similar compounds. This distinctive feature may enhance its solubility and reactivity, making it particularly valuable in various scientific fields .

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine (molecular formula: C₆H₃F₃INO) is a heterocyclic aromatic compound characterized by a pyridine core substituted with hydroxyl (-OH), iodine (-I), and trifluoromethyl (-CF₃) groups at positions 2, 4, and 6, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a reactive site for cross-coupling reactions. The compound typically exists as a crystalline solid with a molecular weight of 288.99 g/mol. Its unique electronic properties arise from the electron-withdrawing effects of the -CF₃ group and the polarizable iodine atom, making it valuable in synthetic chemistry.

Historical Context and Discovery

The compound emerged as a derivative of trifluoromethylpyridine (TFMP), a class first synthesized in the 1960s via vapor-phase reactions. Early routes to 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine involved halogenation and hydrolysis of precursor pyridines. For example, 2-chloro-6-(trifluoromethyl)pyridine was iodinated using iodine monochloride or lithium diisopropylamide (LDA) to introduce the iodine substituent. Patent literature from the late 1990s details optimized hydrolysis methods, such as reacting 2-chloro-6-(trifluoromethyl)pyridine with aqueous alkali hydroxides at 140–160°C under autogenous pressure. These advances improved yields from <50% to >90%, enabling large-scale production.

Relevance in Contemporary Chemical Research

The compound’s reactivity and structural features have made it a key intermediate in agrochemicals, pharmaceuticals, and materials science. In agrochemistry, it serves as a precursor to fungicides and herbicides by enabling Suzuki-Miyaura couplings. Medicinal chemists exploit its iodine moiety for radioisotope labeling in drug discovery. Recent studies also highlight its role in synthesizing metal-organic frameworks (MOFs) and liquid crystals, where the -CF₃ group modulates electronic properties.

Scope and Objectives of the Review

This review focuses on the compound’s synthesis, physicochemical properties, and applications in organic synthesis. Excluded are discussions of toxicology, pharmacokinetics, and industrial manufacturing processes. The objectives are to:

  • Summarize synthetic pathways and reaction mechanisms.
  • Analyze spectroscopic and computational data.
  • Evaluate applications in cross-coupling reactions and material design.

XLogP3

1.3

Dates

Modify: 2023-08-16

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